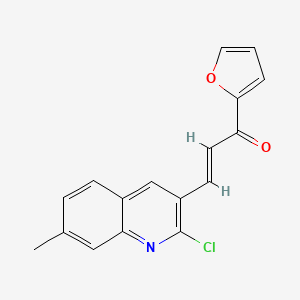
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include the yield and purity of the synthesized compound.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, redox potential, reactivity, etc.).Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is part of a broader class of compounds known for their chalcone derivatives, which are recognized for their structural diversity and potential in drug development. The synthesis of related compounds reveals that they adopt slightly twisted conformations from coplanarity, devoid of classical hydrogen bonds but feature nonclassical C-H...O/N interactions. This structural insight is crucial for understanding the intermolecular interactions significant in the design of therapeutic agents (Rizvi et al., 2008).
Antimalarial Activity
Compounds within this chemical family have shown promising in vitro antimalarial activity against P. falciparum, highlighting their potential as antimalarial agents. The synthesis process, by condensing 3-(substituted-benzoyl)propionic acids with substituted 2-chloroquinoline-3-carbaldehydes, leads to compounds exhibiting significant antimalarial effects, underscoring the importance of such chemical frameworks in developing new therapeutic strategies (Alam et al., 2011).
Anti-inflammatory and Antibacterial Properties
Further research into the synthesized series of 3-[2-chloroquinolin-3-yl)methylene]-5-aryl-furan-2(3H)-ones has demonstrated their efficacy in anti-inflammatory and antibacterial activities. These compounds have shown promising results in reducing ulcerogenicity compared to standard treatments, supported by lipid peroxidation studies. The significant activity against both S. aureus and E. coli positions these compounds as potential candidates for addressing bacterial infections and inflammatory conditions with reduced gastrointestinal toxicity (Alam et al., 2011).
Microwave Assisted Synthesis and Antimicrobial Evaluation
The microwave-assisted synthesis of related quinoline derivatives has been explored for its antimicrobial potential. These synthesized compounds have been tested against a variety of gram-negative and gram-positive organisms, as well as fungal organisms, showcasing their broad-spectrum antimicrobial efficacy. Such studies highlight the practicality and efficiency of microwave-assisted synthesis in generating compounds with significant biological activities (Sarveswari & Vijayakumar, 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. Material Safety Data Sheets (MSDS) are often referred to for this information.
Direcciones Futuras
This involves speculating on potential future research directions, applications, or improvements to the compound or its synthesis method.
Please note that the availability of this information depends on how much research has been done on the compound. For a relatively unknown compound, much of this information may not be available. It’s always a good idea to consult a chemist or a relevant expert for more detailed and accurate information.
Propiedades
IUPAC Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUQWOLZGLZHCK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328271 | |
| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
CAS RN |
797797-63-8 | |
| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



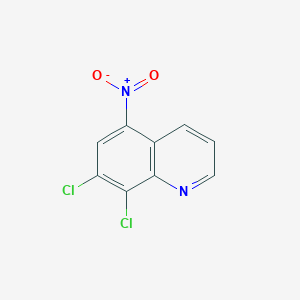
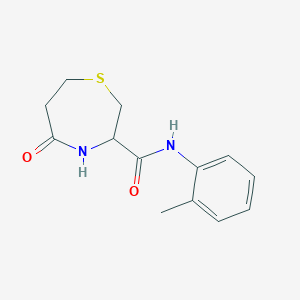
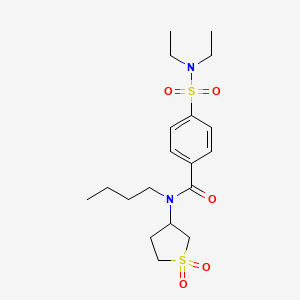
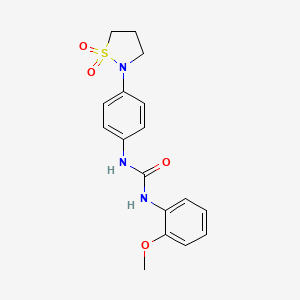
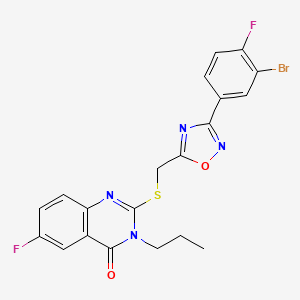
![N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2813126.png)
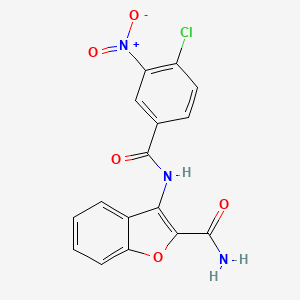
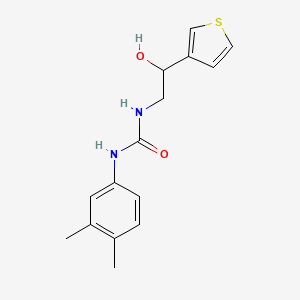
![N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2813130.png)
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/no-structure.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)
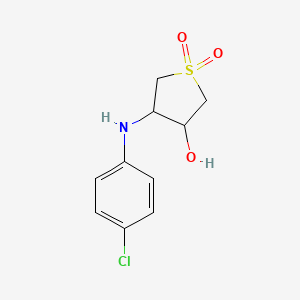
![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)